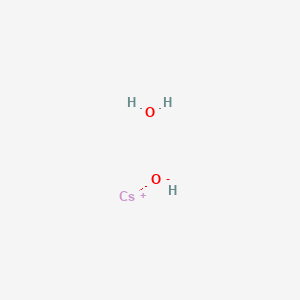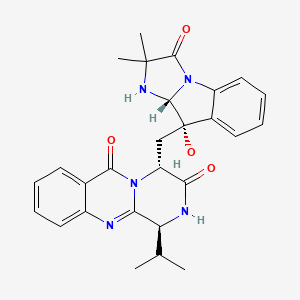
Sodium dihomo-gamma-linolenate
Vue d'ensemble
Description
Sodium dihomo-gamma-linolenate is the sodium salt form of dihomo-gamma-linolenic acid, a 20-carbon-chain fatty acid unsaturated at positions 8, 11, and 14 . This compound is part of the omega-6 polyunsaturated fatty acids family and is known for its anti-inflammatory properties . It is primarily found in trace amounts in animal products and is a precursor to various biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium dihomo-gamma-linolenate typically involves the conversion of gamma-linolenic acid to dihomo-gamma-linolenic acid through a series of chemical reactions. The process includes reduction, sulfonation, substitution, and hydrolysis . For instance:
Reduction: Gamma-linolenic acid is reduced using lithium aluminum hydride at 35°C for 4.5 hours.
Sulfonation: The reduced product is then reacted with mesyl chloride at 29°C for 3.5 hours.
Substitution: The sulfonated product undergoes substitution with metallic sodium at 80°C for 2.5 hours.
Hydrolysis: Finally, the product is hydrolyzed with sodium hydroxide at 80°C for 2.5 hours.
Industrial Production Methods: Industrial production of this compound can also involve microbial synthesis. Certain fungi can produce dihomo-gamma-linolenic acid, which can then be converted to its sodium salt form .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium dihomo-gamma-linolenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxy derivatives.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is commonly used for reduction.
Substitution: Mesyl chloride and metallic sodium are used for substitution reactions.
Major Products:
Oxidation: Hydroxy derivatives.
Reduction: Saturated fatty acids.
Substitution: Various substituted fatty acids.
Applications De Recherche Scientifique
Sodium dihomo-gamma-linolenate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biologically active compounds.
Biology: It is studied for its role in cellular signaling and membrane structure.
Medicine: It has potential therapeutic applications due to its anti-inflammatory properties.
Industry: It is used in the production of dietary supplements and functional foods.
Mécanisme D'action
Sodium dihomo-gamma-linolenate exerts its effects primarily through its conversion to biologically active eicosanoids. It is metabolized via the cyclooxygenase (COX) pathway to produce prostaglandin E1, which has anti-inflammatory and vasodilatory effects . Additionally, it can be converted to 15-hydroxy derivatives that inhibit the transformation of arachidonic acid to leukotrienes, further contributing to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Arachidonic Acid: A 20-carbon omega-6 fatty acid with four double bonds.
Gamma-linolenic Acid: An 18-carbon omega-6 fatty acid with three double bonds.
Eicosapentaenoic Acid: A 20-carbon omega-3 fatty acid with five double bonds.
Comparison:
Arachidonic Acid: Unlike sodium dihomo-gamma-linolenate, arachidonic acid is pro-inflammatory and is a precursor to series-2 prostaglandins and leukotrienes.
Gamma-linolenic Acid: this compound is an elongated product of gamma-linolenic acid and has more potent anti-inflammatory effects.
Eicosapentaenoic Acid: Both compounds have anti-inflammatory properties, but eicosapentaenoic acid is an omega-3 fatty acid, whereas this compound is an omega-6 fatty acid.
This compound stands out due to its unique position in the metabolic pathway, leading to the production of anti-inflammatory eicosanoids, making it a compound of significant interest in both research and therapeutic applications.
Propriétés
IUPAC Name |
sodium;(8Z,11Z,14Z)-icosa-8,11,14-trienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-,13-12-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGOEODKLMPIRQ-HPFCUAHCSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65881-87-0 | |
| Record name | Sodium dihomo-gamma-linolenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065881870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM DIHOMO-.GAMMA.-LINOLENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIY57A1X5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044234.png)
![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044236.png)




![(2S)-2-[[(3S,6S,9S,12S,15R)-3-Benzyl-12-[(2R)-butan-2-yl]-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3044244.png)

![2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3044247.png)




